D-Kyotorphin

Übersicht

Beschreibung

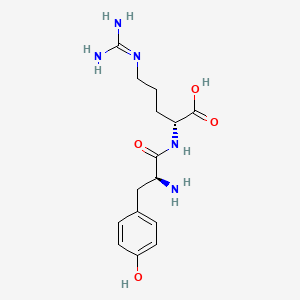

D-Kyotorphin: is a dipeptide composed of L-Tyrosine and D-Arginine. It was discovered in 1979 by Japanese researchers and is known for its analgesic properties. Unlike traditional opioids, this compound does not interact directly with opioid receptors but instead induces the release of Met-enkephalin, a natural pain-relieving peptide .

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: D-Kyotorphin serves as a model compound for studying peptide synthesis techniques and developing new synthetic methodologies.

Biology

Neuromodulation: This compound is studied for its role in neuromodulation and its potential to release Met-enkephalin, which has implications for pain management.

Medicine

Industry

Pharmaceutical Development: This compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .

Mode of Action

This compound, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .

- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .

Pharmacokinetics

It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .

Result of Action

The primary result of this compound’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . This compound, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .

Action Environment

The action of this compound is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .

Biochemische Analyse

Biochemical Properties

D-Kyotorphin, like its natural counterpart, binds to a specific receptor and induces Met-enkephalin release . This interaction falls into two groups: those mediated via opioid peptides and those that are opioid peptide-independent . It is synthesized from its amino acids precursors L-arginine and L-tyrosine by the action of the enzyme kyotorphin synthetase .

Cellular Effects

This compound has been shown to have modulating effects on acute immobilization stress-induced analgesia in rats, possibly through both opioid and non-opioid systems . It has also been found to increase the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray (dlPAG) in control but not in stressed groups .

Molecular Mechanism

This compound acts by releasing Met-enkephalin and stabilizing it from degradation . It has a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . The opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, downstream of the this compound receptor-mediated activation of G_i and PLC, could be a potential underlying mechanism of Met-enkephalin release .

Dosage Effects in Animal Models

At a dosage of 32.3 mg.kg^-1, this compound showed an effect comparable to morphine at 5 mg.kg^-1 in acute pain animal models, meaning the equi-effective dose of this compound was about fivefold that of morphine .

Metabolic Pathways

This compound can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by this compound synthetase .

Transport and Distribution

This compound is unevenly distributed over the brain, with the majority concentrated in the cerebral cortex . The transport and distribution of this compound within cells and tissues are likely facilitated by specific transporters or binding proteins, although specific studies on this topic are limited.

Subcellular Localization

This compound is subcellularly localized in the synaptosome fraction or nerve-ending particles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chemical Synthesis: D-Kyotorphin can be synthesized by coupling L-Tyrosine and D-Arginine using standard peptide synthesis techniques.

Industrial Production Methods: : Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides through solid-phase synthesis techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: D-Kyotorphin can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) for disulfide bond reduction.

Substitution: Coupling reagents such as DCC and HOBt for peptide bond formation.

Major Products

Oxidation: Oxidized derivatives of this compound with potential changes in biological activity.

Reduction: Reduced forms of this compound or its analogues.

Substitution: Various substituted derivatives with modified pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Kyotorphin (L-Tyrosine-L-Arginine): The natural analogue of D-Kyotorphin, which also induces Met-enkephalin release but is less stable enzymatically.

Leucine-Arginine: A dipeptide that acts as a specific antagonist of the kyotorphin receptor.

Norcanavaine and Norcanaline Derivatives: Modified analogues of this compound with enhanced stability and altered pharmacological properties.

Uniqueness: : this compound is unique due to its higher enzymatic stability compared to its natural analogue, Kyotorphin. This stability results in a longer duration of action and higher in vivo activity, making it a more effective analgesic agent .

Biologische Aktivität

D-Kyotorphin (D-KTP), a dipeptide composed of tyrosine and arginine, is recognized for its significant biological activities, particularly in the context of analgesia and neuroprotection. This article synthesizes current research findings on this compound, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.

This compound exhibits its biological activity primarily through interactions with the central nervous system (CNS). It has been shown to modulate nociception and act as an analgesic agent.

- Opioid and Non-Opioid Pathways : D-KTP influences both opioid and non-opioid systems to exert its analgesic effects. Studies indicate that it enhances the release of endogenous opioids like Met-enkephalins from brain and spinal cord tissues, thereby contributing to pain modulation .

- Receptor Interactions : D-KTP interacts with specific G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase via Gi proteins. This signaling cascade is crucial for its excitatory effects on neurons .

- Calcium Dynamics : The compound facilitates calcium influx through plasma membrane channels, which is essential for neurotransmitter release. This mechanism is thought to be mediated by conformational coupling between InsP3 receptors and transient receptor potential channels .

2. Physiological Roles

This compound's distribution within the CNS is uneven, with higher concentrations found in specific brain regions associated with pain perception and emotional regulation. Its physiological roles extend beyond pain modulation:

- Neurotransmitter Function : D-KTP acts as a neurotransmitter/neuromodulator in the mammalian brain, influencing various neurophysiological processes .

- Neuroprotection : Recent studies have explored D-KTP's neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. Amidated forms of KTP have shown promise in ameliorating memory impairments in animal models by reducing neuronal damage induced by amyloid-beta toxicity .

Table 1: Summary of Key Findings on this compound

| Study Reference | Key Findings | Methodology |

|---|---|---|

| Takagi et al., 1979 | D-KTP exhibited analgesic activity 4.2 times more potent than Met-enkephalins | Intracisternal injection in rats |

| Ribeiro et al., 2011 | Amidated KTP crosses the blood-brain barrier, showing efficacy in reducing neuronal damage | Animal model studies |

| Mashkevich et al., 1986 | Synthesis of dermorphin analogues containing D-KTP demonstrated enhanced biological activity | Synthesis and biological evaluation |

Case Study: Analgesic Effects in Rodent Models

In a controlled study involving rats subjected to acute immobilization stress, D-KTP was administered to assess its analgesic properties. The results indicated that D-KTP significantly modulated stress-induced analgesia through both opioid and non-opioid pathways, highlighting its potential as a therapeutic agent for pain management .

4. Therapeutic Potential

The pharmacological potential of this compound extends into various therapeutic domains:

- Pain Management : Given its potent analgesic properties, D-KTP may serve as an alternative or adjunctive treatment for chronic pain conditions.

- Neurodegenerative Diseases : The neuroprotective effects observed in studies suggest that D-KTP could be explored as a treatment strategy for conditions like Alzheimer's disease, potentially improving cognitive function by protecting synapses from toxic insults .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.